
Dihydrolipoic acid
Overview
Description
Dihydrolipoic acid (DHLA) is the reduced form of alpha-lipoic acid (ALA), a dithiol compound with a five-membered dithiolane ring and a carboxylic acid group . ALA occurs naturally as a mitochondrial cofactor in energy metabolism, where it is enzymatically reduced to DHLA via NADH-dependent pathways . DHLA exhibits superior antioxidant properties compared to ALA, functioning in both hydrophilic and lipophilic environments . Its dual thiol (-SH) groups enable diverse redox activities, including scavenging reactive oxygen species (ROS), regenerating endogenous antioxidants (e.g., glutathione, vitamin C), repairing oxidatively damaged proteins, and chelating transition metals . DHLA also modulates cellular signaling pathways, such as the Nrf2/HO-1 axis, to suppress neuroinflammation and NLRP3 inflammasome activation . Notably, DHLA’s redox versatility allows it to act as both an antioxidant and a pro-oxidant depending on context .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrolipoic acid can be synthesized from lipoic acid through reduction processes. One common method involves the use of palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction typically takes place in an ethanol solution under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves the distillation of this compound or the extraction of this compound from a protic solution using organic solvents at specific pH levels. These processes ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Dihydrolipoic acid undergoes various types of reactions, including:
Oxidation: this compound can be oxidized back to lipoic acid.
Reduction: It can act as a reducing agent, regenerating endogenous antioxidants such as vitamins C and E.
Substitution: The thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides can react with the thiol groups under mild conditions.
Major Products
Oxidation: Lipoic acid is the major product.
Reduction: Regenerated antioxidants like vitamins C and E.
Substitution: Various substituted thiol derivatives depending on the electrophile used.
Scientific Research Applications
Antioxidant Properties
Mechanism of Action:
Dihydrolipoic acid acts as a strong reductant, effectively regenerating oxidized antioxidants and reducing oxidative stress in biological systems. It has been shown to decrease levels of reactive oxygen species (ROS) and inhibit inflammatory pathways, making it a valuable compound in the treatment of diseases associated with oxidative stress.
Case Study: Neuroinflammation and Depression
A study demonstrated that DHLA could mitigate sickness behavior induced by lipopolysaccharides (LPS) in rats. The treatment with DHLA increased the expression of key proteins involved in antioxidant defense (Nrf2 and HO-1) while decreasing pro-inflammatory markers such as NLRP3 and IL-1β. This suggests DHLA's potential as a therapeutic strategy for conditions like depression that are linked to neuroinflammation .
Cancer Chemoprevention
Inhibition of Tumor Promotion:
Research indicates that DHLA may serve as a chemopreventive agent against inflammation-associated tumorigenesis. In a study involving skin tumor models, DHLA significantly reduced tumor incidence and multiplicity induced by chemical carcinogens. It achieved this by inhibiting nitric oxide production and cyclooxygenase-2 activity, both critical mediators in cancer promotion .
Table 1: Summary of DHLA's Effects on Cancer Models
Metabolic Disorders
Diabetes Management:
this compound has been studied for its role in managing diabetes-related complications. Its antioxidant properties help reduce oxidative damage associated with diabetic neuropathy. In clinical trials, DHLA supplementation has shown promise in improving nerve conduction velocity and reducing symptoms of diabetic polyneuropathy .
Cardiovascular Health
Protection Against Oxidative Stress:
DHLA's ability to reduce oxidative stress extends to cardiovascular applications as well. It has been shown to protect against oxidative damage induced by aluminum exposure, suggesting potential benefits in preventing cardiovascular diseases linked to oxidative stress .
Summary of Applications
This compound is emerging as a versatile compound with significant potential across various domains:
- Antioxidant Therapy: Reduces oxidative stress and inflammation.
- Cancer Prevention: Inhibits tumor promotion through anti-inflammatory mechanisms.
- Neuroprotection: Offers therapeutic potential in neurodegenerative diseases and depression.
- Diabetes Management: Alleviates symptoms of diabetic neuropathy.
- Cardiovascular Protection: Shields against oxidative damage.
Mechanism of Action
Dihydrolipoic acid exerts its effects primarily through its antioxidant properties. It can scavenge reactive oxygen species and regenerate other antioxidants. The compound interacts with various molecular targets, including enzymes involved in the mitochondrial energy metabolism, such as the pyruvate dehydrogenase complex . It also modulates protein levels and promotes the activity of neurotransmitters and antioxidants .
Comparison with Similar Compounds
Antioxidant Mechanisms and Efficacy
Table 1: Antioxidant Capacity of DHLA vs. ALA and Other Antioxidants
- DHLA vs. ALA : DHLA outperforms ALA in scavenging peroxynitrite, DPPH, and ABTS radicals, inhibiting lipid peroxidation, and regenerating antioxidants like glutathione . ALA primarily acts as a metal chelator and indirect antioxidant via DHLA conversion .
- DHLA vs. N-acetylcysteine (NAC) : NAC shows stronger inhibition of DNA-adduct formation (89–92% at 1:3 ratio vs. DHLA’s 58–61%) but requires higher concentrations for radical scavenging . DHLA’s dual thiol structure enables broader redox interactions.
- DHLA vs. Melatonin: Melatonin primarily reduces semiquinones and shows moderate ROS inhibition (67% at 1:3 ratio), while DHLA directly scavenges hydroxyl radicals and repairs oxidative damage .
Pro-Oxidant Potential
Unlike NAC and melatonin, DHLA can generate ROS under specific conditions. In CDC25B phosphatase inhibition assays, DHLA participates in redox cycling with quinones, producing ROS that irreversibly inactivate enzymes . This pro-oxidant activity is concentration-dependent and oxygen-sensitive, highlighting its context-dependent duality .
Enzymatic Interactions and Stereospecificity
DHLA’s stereospecificity distinguishes it from synthetic thiols like dithiothreitol (DTT). The plant enzyme dihydrolipoic dehydrogenase preferentially oxidizes the (-)-isomer of DHLA, whereas DTT lacks such stereochemical constraints . DHLA also replaces DTT in redox assays, but its ROS-generating propensity may alter experimental outcomes .
Therapeutic Implications
Neuroprotection: DHLA mitigates LPS-induced neuroinflammation in rats by upregulating Nrf2/HO-1 signaling and suppressing NLRP3 inflammasome activation . ALA lacks direct anti-inflammatory effects unless reduced to DHLA. DNA Protection: DHLA inhibits dopamine quinone (DA-Q)-DNA adduct formation, though less effectively than NAC. At a 1:3 ratio, DHLA achieves 58–61% inhibition, compared to NAC’s 89–92% . Gene Regulation: DHLA suppresses TPA-induced c-fos mRNA expression in Jurkat T cells, whereas ALA enhances it, suggesting divergent roles in redox-sensitive signaling .
Biological Activity
Dihydrolipoic acid (DHLA), the reduced form of alpha-lipoic acid (LA), is recognized for its significant biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the biological activity of DHLA, supported by various studies and findings.
Antioxidant Properties
DHLA is a potent antioxidant that plays a crucial role in reducing oxidative stress. It can regenerate other antioxidants such as vitamins C and E and increase intracellular glutathione levels, which are vital for cellular defense against oxidative damage . The compound acts by scavenging free radicals and chelating metal ions, thus preventing oxidative damage to lipids, proteins, and DNA .
Table 1: Antioxidant Mechanisms of DHLA
Mechanism | Description |
---|---|
Free Radical Scavenging | Directly neutralizes reactive oxygen species (ROS) |
Metal Ion Chelation | Binds to metal ions, reducing their availability to catalyze oxidative reactions |
Regeneration of Antioxidants | Restores oxidized forms of vitamins C and E |
Glutathione Synthesis | Enhances the production of glutathione, a key cellular antioxidant |
Anti-inflammatory Effects
Research indicates that DHLA exhibits significant anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced sickness behavior in rats, DHLA treatment resulted in decreased levels of inflammatory markers such as NLRP3, caspase-1, and IL-1β. This suggests that DHLA may modulate inflammatory pathways through the ERK/Nrf2/HO-1 signaling pathway .
Case Study: LPS-Induced Sickness Behavior
- Objective : To evaluate the preventive effects of DHLA on LPS-induced sickness behavior.
- Method : Rats were treated with DHLA prior to LPS administration.
- Results :
- Increased expression of ERK, Nrf2, and HO-1.
- Decreased ROS generation.
- Reduced expression of pro-inflammatory cytokines.
This study highlights DHLA's potential as a therapeutic agent for conditions characterized by neuroinflammation and depression .
Chemopreventive Potential
DHLA has been investigated for its chemopreventive properties in cancer. A study demonstrated that it inhibited skin tumor promotion in mice by reducing nitric oxide (NO) and prostaglandin E2 (PGE2) production, both of which are associated with inflammation and tumorigenesis. The compound effectively suppressed inducible nitric oxide synthase (iNOS) expression while not significantly affecting cyclooxygenase-2 (COX-2) levels .
Table 2: Effects of DHLA on Tumor Promotion
Parameter | Control Group | DHLA Treatment |
---|---|---|
Tumor Incidence | High | Low |
Tumor Multiplicity | High | Low |
iNOS Expression | High | Significantly Reduced |
COX-2 Activity | Unchanged | Inhibited |
Pro-oxidant Activity
Interestingly, while DHLA is primarily known for its antioxidant properties, it can also exhibit pro-oxidant effects under certain conditions. In vitro studies have shown that DHLA can enhance the toxicity of certain compounds like 4-aminophenol by increasing methaemoglobin formation without depleting thiol levels . This duality in function highlights the importance of context in evaluating the biological activity of DHLA.
Q & A
Basic Research Questions
Q. How does DHLA’s redox state influence its antioxidant vs. pro-oxidant activity?
DHLA exhibits concentration- and context-dependent duality:
- Antioxidant role : At low concentrations (0.01–0.5 mM), DHLA scavenges hydroxyl radicals, peroxynitrite, and singlet oxygen via hydrogen atom transfer or electron donation mechanisms . It regenerates antioxidants like glutathione and vitamin C .
- Pro-oxidant role : Above 50–100 µM, DHLA generates ROS (e.g., via thiyl radical formation) and increases cytoplasmic Ca²⁺, triggering mitochondrial dysfunction and caspase activation .
Methodological tip : Use fluorogenic probes (e.g., DCFH-DA for ROS) and parallel experiments with antioxidants (e.g., NAC) to distinguish DHLA’s dual effects .
Q. What are key considerations for maintaining DHLA stability in vitro?
- Oxygen sensitivity : DHLA oxidizes rapidly in aerobic conditions. Use degassed buffers (e.g., argon-purged PBS) and anaerobic chambers for prolonged studies .
- Temperature : Store solutions at –80°C in aliquots to prevent thiol group oxidation. Avoid repeated freeze-thaw cycles .
- Metal ions : Chelate transition metals (e.g., Fe²⁺) with EDTA to suppress Fenton-like reactions that accelerate DHLA oxidation .
Q. How to differentiate DHLA’s direct antioxidant effects from indirect redox-regenerative mechanisms?
- Direct effects : Use DHLA in isolation with ROS-generating systems (e.g., H₂O₂/Fe²⁺) and measure radical scavenging via ESR spectroscopy .
- Indirect effects : Employ glutathione-depleted cellular models (e.g., BSO-treated cells) to assess DHLA’s ability to regenerate endogenous antioxidants .
Advanced Research Questions
Q. How to resolve contradictions in DHLA’s concentration-dependent effects on ROS?
Contradictions arise from:
- Threshold variability : Cell type-specific redox buffering capacities alter DHLA’s pro-oxidant threshold. For example, cancer cells with high basal ROS may exhibit pro-oxidant effects at lower DHLA doses .
- ROS specificity : DHLA selectively scavenges certain ROS (e.g., hydroxyl radicals) while generating others (e.g., superoxide). Use multiplex assays (e.g., TBR4100 analyzer for real-time H₂O₂, NO, and ONOO⁻ detection) .
Protocol : Perform dose-response studies (0.1–200 µM) with simultaneous measurement of ROS species and mitochondrial membrane potential (JC-1 probe) .
Q. What experimental designs are suitable for studying DHLA’s role in enzyme inhibition (e.g., CDC25B)?
- DTT-free assays : Replace DTT with DHLA (20 µM) in buffer to mimic cellular redox cycling while avoiding confounding thiol interactions .
- Enzyme activity : Use fluorogenic substrates (e.g., OMFP for phosphatases) and monitor inactivation kinetics under varying oxygen levels .
- ROS correlation : Quantify ROS generation (e.g., Amplex Red for H₂O₂) to link enzyme inhibition to oxidative stress .
Q. How to evaluate DHLA’s enantiomer-specific bioactivity in cellular models?
- Chiral separation : Use HPLC with chiral columns (e.g., Chirobiotic T) to isolate R- and S-DHLA enantiomers .
- Bioactivity assays : Compare enantiomers in redox-sensitive pathways (e.g., Nrf2 activation via luciferase reporters) and bioavailability studies (Caco-2 cell monolayers) .
Q. What advanced techniques characterize DHLA’s interactions with thiol-containing enzymes (e.g., SHP-2)?
- Surface plasmon resonance (SPR) : Immobilize DHLA on gold chips to measure real-time binding kinetics with recombinant SHP-2 .
- Electrochemical analysis : Use DHLA-modified electrodes (Au/DHLA/CA/Au-NPs) to study electron transfer dynamics in enzyme redox regulation .
Q. Key Methodological Resources
Properties
IUPAC Name |
6,8-bis(sulfanyl)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFHEQBZOYJLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(CCS)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861946 | |
Record name | 6,8-Dihydrothioctic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrolipoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
462-20-4 | |
Record name | Dihydrolipoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=462-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydrolipoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,8-Dihydrothioctic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8-disulfanyloctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROTHIOCTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NV2KHU5JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydrolipoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.